4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo-
Brand Name: Vulcanchem
CAS No.: 41270-34-2
VCID: VC16288920
InChI: InChI=1S/C8H6N2O2S4/c1-9-5(11)3(15-7(9)13)4-6(12)10(2)8(14)16-4/h1-2H3/b4-3+
SMILES:
Molecular Formula: C8H6N2O2S4
Molecular Weight: 290.4 g/mol

4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo-

CAS No.: 41270-34-2

Cat. No.: VC16288920

Molecular Formula: C8H6N2O2S4

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- - 41270-34-2

Specification

CAS No. 41270-34-2
Molecular Formula C8H6N2O2S4
Molecular Weight 290.4 g/mol
IUPAC Name (5E)-3-methyl-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C8H6N2O2S4/c1-9-5(11)3(15-7(9)13)4-6(12)10(2)8(14)16-4/h1-2H3/b4-3+
Standard InChI Key DOSWGVZDFWRNRI-ONEGZZNKSA-N
Isomeric SMILES CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)C)/SC1=S
Canonical SMILES CN1C(=O)C(=C2C(=O)N(C(=S)S2)C)SC1=S

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound belongs to the thiazolidinone family, a class of heterocyclic organic compounds featuring a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₈H₆N₂O₂S₄, with a molecular weight of 290.4 g/mol. Key structural attributes include:

  • Two thiazolidinone cores: The presence of dual thiazolidinone moieties linked via a conjugated system enhances electronic delocalization, potentially influencing reactivity and biological interactions .

  • Substituents: Methyl groups at positions 3 and 3', along with thioketone (=S) and ketone (=O) groups, contribute to steric and electronic modulation.

Table 1: Molecular Properties

PropertyValue
CAS No.41270-34-2
Molecular FormulaC₈H₆N₂O₂S₄
Molecular Weight290.4 g/mol
IUPAC Name(5E)-3-methyl-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCN1C(=O)C(=C2C(=O)N(C(=S)S2)C)SC1=S

The isomeric SMILES notation confirms the E-configuration of the exocyclic double bond, a critical determinant of molecular geometry and intermolecular interactions.

Synthesis and Structural Optimization

Synthetic Pathways

Synthesis of thiazolidinone derivatives typically involves condensation reactions between aromatic amines, carbon disulfide (CS₂), and chloroacetic acid under basic conditions. For this compound, a multi-step protocol is hypothesized:

  • Formation of the first thiazolidinone ring: Reaction of methylamine with carbon disulfide and chloroacetic acid yields the 3-methyl-2-thioxo-thiazolidin-4-one intermediate.

  • Introduction of the second ring: Knoevenagel condensation with a second thiazolidinone precursor introduces the conjugated system, followed by oxidation to install the thioketone groups .

Challenges in Synthesis

  • Steric hindrance: Methyl substituents at positions 3 and 3' may impede reaction kinetics, necessitating optimized temperatures (e.g., 60–80°C) and catalysts.

  • Purification: The compound’s low solubility in polar solvents complicates isolation, often requiring chromatography or recrystallization from dimethylformamide (DMF) .

Computational Insights and Drug-Likeness

Molecular Docking Studies

While specific docking data for this compound are unavailable, analogous thiazolidinones exhibit high affinity for human serum albumin (HSA) and cyclooxygenase-2 (COX-2) . The dual thiazolidinone system may enable simultaneous binding to multiple targets, a feature leveraged in hybrid drug design .

ADME/Tox Predictions

  • Absorption: Moderate logP (~2.5) suggests adequate gastrointestinal absorption.

  • Toxicity: The absence of reactive functional groups (e.g., nitro or epoxide) implies low genotoxic risk, though in vivo validation is essential .

Table 2: Predicted ADME/Tox Profile

ParameterPrediction
logP2.3–2.7
Water SolubilityPoor (≤0.1 mg/mL)
CYP450 InhibitionModerate (CYP3A4)
Ames TestNegative

Future Directions and Challenges

Targeted Drug Development

  • Hybrid analogs: Coupling this scaffold with fluorinated or piperazine-containing moieties could improve blood-brain barrier penetration for neurodegenerative applications .

  • Nanoparticle delivery: Encapsulation in liposomes or polymeric nanoparticles may address solubility limitations .

Unresolved Questions

  • Metabolic fate: The compound’s stability under physiological conditions remains uncharacterized.

  • Synergistic effects: Combinatorial studies with existing antibiotics or chemotherapeutics could reveal enhanced efficacy .

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